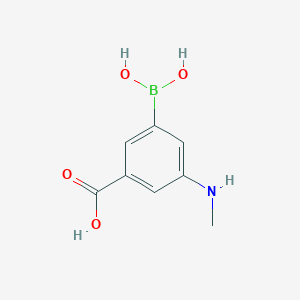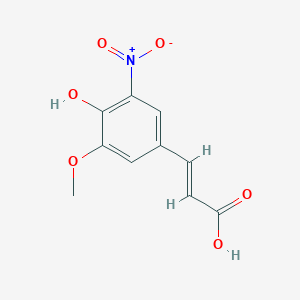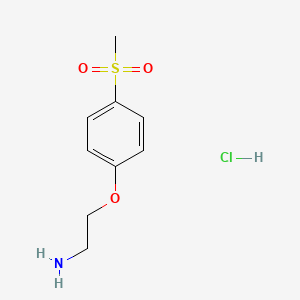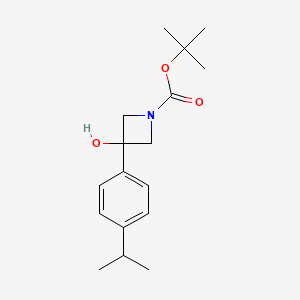
tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and tert-butyl 3-hydroxyazetidine-1-carboxylate.
Formation of Intermediate: The intermediate is formed by reacting 4-isopropylbenzaldehyde with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific reaction conditions, including the use of a suitable solvent and catalyst.
Final Product: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for developing new drugs targeting specific diseases.
Industry:
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its therapeutic potential and mode of action.
Comparación Con Compuestos Similares
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the azetidine core structure, they differ in the substituents attached to the azetidine ring, which can influence their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is unique due to the presence of the 4-isopropylphenyl group, which may impart specific properties and potential applications not observed in other similar compounds.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3-(4-propan-2-ylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)13-6-8-14(9-7-13)17(20)10-18(11-17)15(19)21-16(3,4)5/h6-9,12,20H,10-11H2,1-5H3 |
Clave InChI |
SIPPACGSOBTDRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
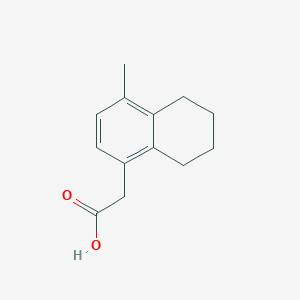
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
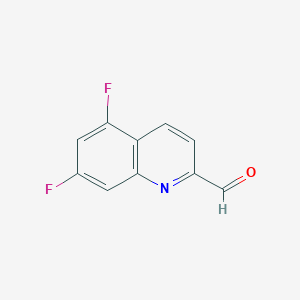
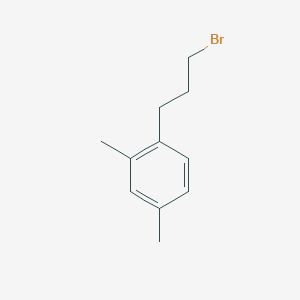
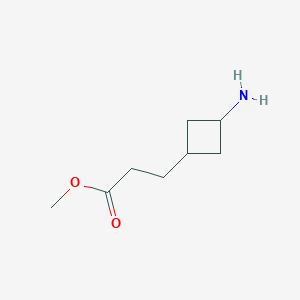
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
